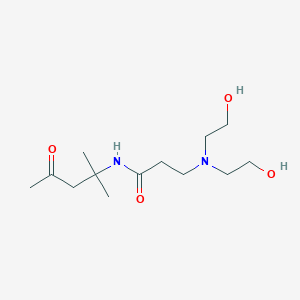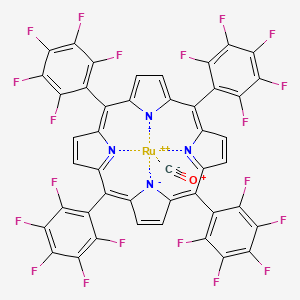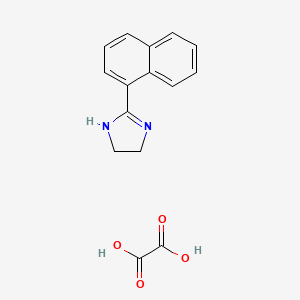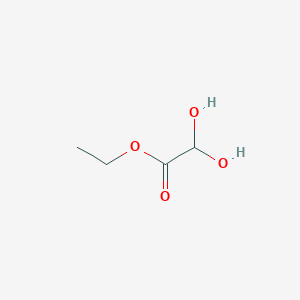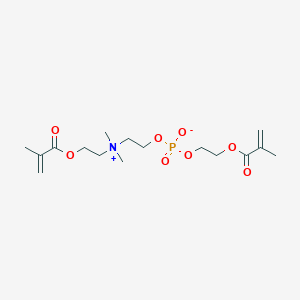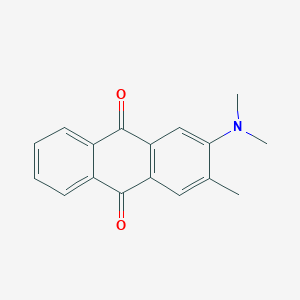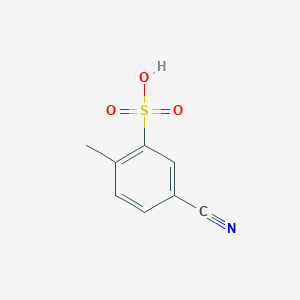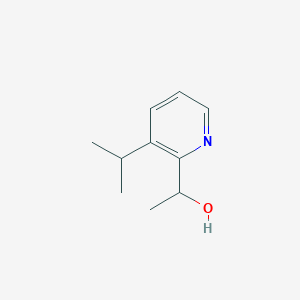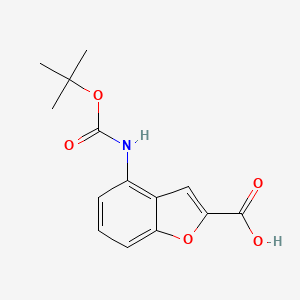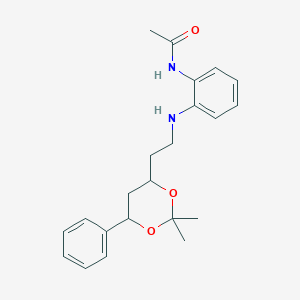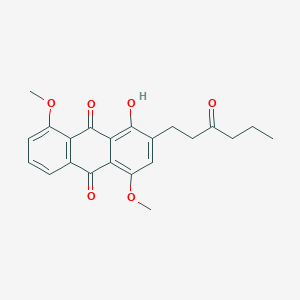
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce various substituents onto the anthracene core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale oxidation processes. For example, the gas-phase fixed-bed oxidation method uses vanadium pentoxide as a catalyst at high temperatures to oxidize anthracene .
化学反応の分析
Types of Reactions
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives .
科学的研究の応用
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Another anthraquinone derivative with similar structural features.
9,10-Anthracenedione: A simpler anthraquinone compound used in various industrial applications.
Uniqueness
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and oxohexyl groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
88101-12-6 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC名 |
1-hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H22O6/c1-4-6-13(23)10-9-12-11-16(28-3)18-19(20(12)24)22(26)17-14(21(18)25)7-5-8-15(17)27-2/h5,7-8,11,24H,4,6,9-10H2,1-3H3 |
InChIキー |
FIPLPHHZYKAWAA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


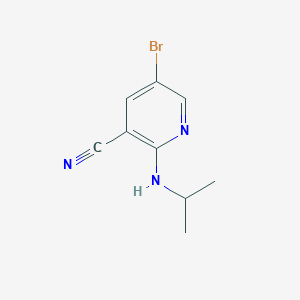
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

